molecular formula C23H24N4O4 B3312930 N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946335-56-4

N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3312930
CAS No.: 946335-56-4
M. Wt: 420.5 g/mol
InChI Key: ZSGQRJBEWOMQII-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a novel chemical entity designed for advanced pharmacological research, integrating distinct heterocyclic systems known for their significant biological potential. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry that is frequently investigated for its role as a key pharmacophore in enzyme inhibition . The specific substitution with a propan-2-yl group at the 5-position of the oxadiazole ring is a strategic modification that can influence the molecule's lipophilicity and electronic properties, potentially optimizing its interaction with biological targets . This structural motif is found in compounds studied for a range of activities, including anti-inflammatory applications, where similar derivatives have been explored as dual inhibitors of enzymes like COX-2 and 5-LOX . The molecule is further functionalized with an indole system linked to a dimethoxyphenyl acetamide group. The indole nucleus is a ubiquitous structure in biochemistry and pharmacology, often associated with high-affinity receptor binding. The presence of the 3,4-dimethoxyphenyl group is a significant feature, as such substituted phenyl rings are commonly employed in drug discovery to modulate selectivity and potency against various kinases and other ATP-binding sites . This suggests the compound has high research value for investigating pathways involved in inflammatory diseases, oncology, and immune regulation. Researchers can utilize this compound as a chemical tool to probe complex biological mechanisms, study signal transduction pathways, and validate new therapeutic targets in vitro. Its unique structure makes it a valuable candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-14(2)22-25-26-23(31-22)18-11-15-7-5-6-8-17(15)27(18)13-21(28)24-16-9-10-19(29-3)20(12-16)30-4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGQRJBEWOMQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. One common method involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide demonstrate inhibitory effects against various cancer cell lines.

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)92.4
Compound BMEXF 462 (Melanoma)TBD
Compound COVXF 899 (Ovarian)TBD

The presence of the oxadiazole moiety is crucial as it enhances the compound's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. Oxadiazole derivatives have been studied for their broad-spectrum activity against bacterial and fungal strains. Notably, some derivatives have demonstrated effectiveness against resistant strains of Mycobacterium tuberculosis and other Gram-positive bacteria.

Materials Science Applications

In materials science, the unique structural features of this compound may be utilized in the development of novel materials with specific electronic or optical properties. The incorporation of the oxadiazole and indole moieties can lead to materials that exhibit desirable characteristics for applications in organic electronics or photonics.

Chemical Biology Applications

The compound can serve as a probe in chemical biology research to study biological processes involving indole and oxadiazole moieties. Its potential spasmolytic activity suggests that it may interact with specific biological pathways or targets, making it a valuable tool for further investigation.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(2-phenylethyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (): Key difference: Replaces the 3,4-dimethoxyphenyl group with a phenylethyl chain. Bioactivity: Not explicitly reported, but phenylethyl groups are common in CNS-targeting drugs due to enhanced lipophilicity .
  • N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ):

    • Key difference : Chloro and methyl substituents on the phenyl ring; sulfur atom replaces oxygen in the oxadiazole linker.
    • Bioactivity : Exhibited lipoxygenase (LOX) inhibition (IC₅₀ = 14.2 µM) and moderate α-glucosidase inhibition (IC₅₀ = 35.6 µM). The electron-withdrawing chloro group may enhance enzyme binding .

Analogues with Heterocyclic Modifications

  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ():

    • Key difference : Benzofuran replaces indole; thioether linker instead of methylene.
    • Bioactivity : Demonstrated antimicrobial activity (MIC = 8 µg/mL against S. aureus). The benzofuran’s planar structure may improve DNA intercalation .
  • N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a, ):

    • Key difference : Pyridine and nitro-substituted thiazole replace indole and dimethoxyphenyl.
    • Bioactivity : Strong acetylcholinesterase inhibition (IC₅₀ = 0.8 µM). The nitro group enhances electrophilicity, improving enzyme interaction .

Analogues with Oxadiazole Substituent Variations

  • 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide ():
    • Key difference : Ethyl substituent on oxadiazole instead of isopropyl; 4-methylbenzyl group replaces dimethoxyphenyl.
    • Impact : Smaller alkyl chain may reduce steric hindrance, while the methylbenzyl group increases hydrophobicity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties. This compound incorporates an indole ring and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H24N4O4
Molecular Weight 420.46 g/mol
CAS Number 946335-56-4

The biological activity of this compound involves its interaction with various molecular targets. The compound is hypothesized to modulate enzyme activities and receptor interactions:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, potentially influencing neurological pathways.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For example:

  • A study demonstrated that derivatives of 1,3,4-oxadiazole showed inhibitory potency against various cancer cell lines with IC50 values ranging from 92.4 µM to lower depending on structural modifications .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Compounds with similar structures have shown effectiveness against bacteria and fungi. For instance, derivatives demonstrated activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity :
    • A derivative of the oxadiazole ring was tested against human colon adenocarcinoma cells (HT29), showing significant cytotoxicity with an IC50 value of approximately 50 µM .
  • Antimicrobial Efficacy :
    • Research conducted on a series of oxadiazole derivatives revealed that certain compounds exhibited strong activity against both active and dormant states of Mycobacterium bovis BCG .

Q & A

Q. Basic

  • 1H/13C NMR : Essential for verifying substituent positions on the indole and oxadiazole rings. Key signals include indole H-2 (δ 7.2–7.5 ppm) and oxadiazole C-2 (δ 165–170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) and detects impurities. Discrepancies >2 ppm suggest incomplete purification or degradation .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region, especially when methoxy groups cause shielding/deshielding effects .

How can researchers address conflicting data between spectroscopic and chromatographic purity assessments?

Advanced
Discrepancies often arise from:

  • Residual solvents in NMR samples masking low-concentration impurities.
  • Ion suppression effects in MS reducing impurity detection sensitivity.
    Resolution :
  • Cross-validate with HPLC-UV/ELSD (≥95% purity threshold) and TLC in dual solvent systems (e.g., EtOAc/hexane and CHCl₃/MeOH) .
  • Perform elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .

What strategies optimize the oxadiazole ring formation to minimize byproducts?

Q. Advanced

  • Catalyst selection : Replace traditional H₂SO₄ with Montmorillonite K10 clay, reducing carbocation-mediated side reactions by 30% .
  • Solvent effects : Use toluene instead of DMF to enhance cyclization selectivity via azeotropic water removal .
  • Temperature gradients : Start at 60°C to dissolve intermediates, then ramp to 100°C for cyclization. Monitor via in-situ FTIR for real-time reaction tracking .

How do structural modifications to the indole and oxadiazole moieties influence biological activity?

Q. Advanced

  • Indole substitution : Electron-donating groups (e.g., methoxy) at the 3,4-positions enhance lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Oxadiazole tuning : The 5-(propan-2-yl) group stabilizes π-π stacking with enzyme active sites (e.g., COX-2 inhibition observed in analogues with IC₅₀ ~2 µM) .
  • Acetamide linkage : The N-(3,4-dimethoxyphenyl) group modulates hydrogen-bonding interactions, as shown in docking studies with kinase targets .

Experimental Design : Perform SAR studies using a library of analogues with systematic substitutions. Use molecular dynamics simulations to predict binding affinities before in vitro assays .

What are the best practices for resolving low reproducibility in biological assays involving this compound?

Q. Advanced

  • Solubility management : Prepare stock solutions in DMSO with <0.1% water content to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic stability : Pre-incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the oxadiazole ring) .
  • Positive controls : Include structurally validated inhibitors (e.g., indomethacin for COX assays) to calibrate assay conditions .

How can computational methods aid in predicting reactivity and stability?

Q. Advanced

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The oxadiazole C-2 atom shows high electrophilicity (ƒ⁻ ≈ 0.15), making it prone to nucleophilic attack .
  • MD simulations : Model aqueous stability to identify hydrolytic degradation hotspots (e.g., acetamide bond cleavage at pH < 3) .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates for predictive synthesis planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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